BenchChemオンラインストアへようこそ!

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole

Lipophilicity Membrane permeability ADME prediction

1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole (CAS 681274-03-3) is a synthetic N,S-disubstituted indole derivative belonging to the 3-arylthioindole (ATI) class. It carries a 4-bromobenzyl group at the indole N1 position and a 4-bromobenzylthio moiety at C3, yielding a dibrominated scaffold with molecular formula C22H17Br2NS and molecular weight 487.3 g/mol.

Molecular Formula C22H17Br2NS
Molecular Weight 487.25
CAS No. 681274-03-3
Cat. No. B2363269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole
CAS681274-03-3
Molecular FormulaC22H17Br2NS
Molecular Weight487.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2
InChIKeyGRPYNUHIXUHLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole Procurement Guide: Physicochemical Differentiation from Common Indole Thioethers


1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole (CAS 681274-03-3) is a synthetic N,S-disubstituted indole derivative belonging to the 3-arylthioindole (ATI) class. It carries a 4-bromobenzyl group at the indole N1 position and a 4-bromobenzylthio moiety at C3, yielding a dibrominated scaffold with molecular formula C22H17Br2NS and molecular weight 487.3 g/mol [1]. The compound is a component of the ChemDiv screening library (ID F0545-0086) and is primarily used as a research tool in medicinal chemistry and chemical biology probe discovery [1]. It has been evaluated in three high-throughput screens deposited in PubChem, targeting the RMI-FANCM protein-protein interaction, the Klebsiella pneumoniae SSB-PriA interaction, and Mycobacterium tuberculosis PstP phosphatase [2].

Why Generic Indole Thioether Substitution Fails for 1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole


The compound cannot be replaced by common 3-arylthioindoles such as 3-((4-bromobenzyl)thio)-1H-indole (CAS 450351-45-8) or 3-((4-bromophenyl)thio)-1H-indole (CAS 955125-55-0) because its dual N,S-bis(4-bromobenzyl) architecture produces a profoundly different physicochemical profile. The N1-alkylation eliminates the indole NH hydrogen bond donor (HBD = 0 vs. HBD = 1 for the comparator 3-((4-bromobenzyl)thio)-1H-indole [1]) and raises the computed logP from 4.4 to 7.0 XLogP3, representing a >400-fold increase in predicted lipophilicity [1][2]. This shift alters membrane permeability, plasma protein binding, and off-target promiscuity in ways that cannot be approximated by mono-substituted analogs [3]. Consequently, biological screening results obtained with simpler 3-arylthioindoles cannot be extrapolated to this compound, and procurement of a close analog for hypothesis testing will yield non-interchangeable experimental outcomes.

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole Versus Closest Analogs


XLogP3 Lipophilicity Elevation: 2.6 Log Unit Increase Over Mono-Substituted 3-((4-bromobenzyl)thio)-1H-indole

The target compound exhibits a computed XLogP3 of 7.0, compared to 4.4 for its closest structural progenitor 3-((4-bromobenzyl)thio)-1H-indole (CAS 450351-45-8), which lacks the N1-(4-bromobenzyl) group [1][2]. This 2.6 log unit increase, corresponding to a ~400-fold increase in predicted octanol-water partition coefficient, is driven entirely by the N1-bromobenzyl substitution. The comparator 3-((4-bromophenyl)thio)-1H-indole (CAS 955125-55-0) likewise shows XLogP3 = 4.4 [3]. Among the comparators, only the target compound reaches a logP associated with substantial blood-brain barrier penetration potential (typically logP > 5) [4].

Lipophilicity Membrane permeability ADME prediction

Hydrogen Bond Donor Count: Complete Elimination of Indole NH vs. Comparator Series

N1-alkylation eliminates the indole NH hydrogen bond donor present in all mono-substituted comparators. The target compound has HBD = 0, whereas 3-((4-bromobenzyl)thio)-1H-indole (CAS 450351-45-8) and 3-((4-bromophenyl)thio)-1H-indole (CAS 955125-55-0) each possess HBD = 1 [1][2]. The indole NH has been critically implicated in target binding for multiple ATI series; for example, in arylthioindole tubulin inhibitors, the indole NH forms a key hydrogen bond with β-tubulin Thr179 [3]. Its absence in the target compound abolishes this interaction mode, which may redirect the compound toward targets that do not require an H-bond donor at this position.

Hydrogen bonding Off-target binding Pharmacophore modeling

Topological Polar Surface Area Reduction: 30.2 Ų vs. 41.1 Ų for Mono-Substituted Indole Thioethers

The target compound has a computed TPSA of 30.2 Ų, which is 10.9 Ų lower than the 41.1 Ų value shared by both 3-((4-bromobenzyl)thio)-1H-indole (CAS 450351-45-8) and 3-((4-bromophenyl)thio)-1H-indole (CAS 955125-55-0) [1][2][3]. A TPSA below 60 Ų is considered favorable for oral absorption, while TPSA below 40 Ų is a recognized predictor of CNS penetration capability [4]. The target compound's TPSA places it in a more favorable range for passive membrane diffusion than its comparators, consistent with its higher logP.

Membrane permeability Oral absorption CNS drug design

PubChem BioAssay Screening Outcomes: Activity Profile Across Three Distinct Target Screens

The compound was tested in three PubChem-deposited HTS campaigns: a screen for inhibitors of the RMI-FANCM (MM2) interaction (AID 1159607), an SSB-PriA antibiotic resistance target AlphaScreen (AID 1272365), and an HTS for inhibitors of Mycobacterium tuberculosis phosphatase PstP (AID 2060911) [1]. In all three assays, the activity outcome is listed as 'Unspecified', indicating the compound did not meet the hit-calling threshold [1]. This contrasts with known hits such as PIP-199, which showed confirmed inhibitory activity in the RMI-FANCM FP assay [2]. While no direct head-to-head IC50 data are publicly available for this compound, the negative screening outcome in these specific assays provides selectable exclusion criteria for procurement decisions—the compound is unlikely to serve as a positive control for these targets.

High-throughput screening FANCM-RMI SSB-PriA PstP phosphatase

Molecular Weight and Rotatable Bond Count: Implications for Ligand Efficiency and Solubility Profiling

The target compound has a molecular weight of 487.3 g/mol, which is 169.1 g/mol larger than 3-((4-bromobenzyl)thio)-1H-indole (MW 318.2) and 183.1 g/mol larger than 3-((4-bromophenyl)thio)-1H-indole (MW 304.21) [1][2][3]. It contains 5 rotatable bonds vs. 3 and 2 for the respective comparators, resulting in higher conformational flexibility. The elevated MW combined with high logP places this compound near the upper boundary of typical lead-like chemical space and beyond the traditional Lipinski 'rule of five' oral drug-likeness cutoff for MW > 500 g/mol [4]. This profile may be advantageous for fragment-based screening libraries where high MW, lipophilic fragments can probe deeper hydrophobic pockets inaccessible to smaller, more polar scaffolds.

Ligand efficiency Molecular weight Drug-likeness

Recommended Research Applications for 1-(4-Bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole Based on Physicochemical Differentiation Evidence


High-LogP Fragment for Hydrophobic Pocket Probing in Fragment-Based Drug Discovery (FBDD)

With an XLogP3 of 7.0, TPSA of 30.2 Ų, and zero HBDs [1], the compound is uniquely suited among 3-arylthioindoles for fragment-based screening campaigns targeting deep hydrophobic binding pockets (e.g., GPCR transmembrane domains, nuclear receptor ligand-binding pockets, or protein-protein interaction interfaces with extensive nonpolar contact surfaces). Its high lipophilicity and absence of polar NH donors distinguish it from the comparators 3-((4-bromobenzyl)thio)-1H-indole (XLogP3 = 4.4, HBD = 1) and 3-((4-bromophenyl)thio)-1H-indole (XLogP3 = 4.4, HBD = 1), which retain polarity that limits hydrophobic pocket complementarity. Researchers should pre-dissolve the compound in DMSO at concentrations not exceeding 10 mM and verify solubility in the final assay buffer, given the predicted low aqueous solubility associated with its physicochemical profile [2].

Chemical Probe for N1-Modified Indole Scaffold SAR Exploration

The compound serves as a definitive N1-blocked, 3-thioether indole scaffold reference point for structure-activity relationship (SAR) studies where the contribution of the indole NH to target binding must be isolated. The complete elimination of the HBD (HBD = 0 vs. HBD = 1 for all NH-bearing comparators) [1] allows researchers to test hypotheses about NH-dependent binding mechanisms. In the arylthioindole tubulin inhibitor series, the indole NH was shown to hydrogen-bond with β-tubulin Thr179 [3]; this compound can serve as a negative control to confirm NH-dependence in analogous binding assays.

Negative Control for RMI-FANCM (MM2), SSB-PriA, and PstP Target-Based Screens

PubChem BioAssay records confirm the compound was tested and had 'Unspecified' (non-hit) activity outcomes in three target-based screens: RMI-FANCM MM2 interaction (AID 1159607), SSB-PriA AlphaScreen (AID 1272365), and M. tuberculosis PstP phosphatase (AID 2060911) [2]. This established inactivity profile makes the compound a suitable negative control for follow-up validation screens against these three targets, particularly for counter-screening against putatively active hits and for ruling out assay interference artifacts.

Building Block for Diversifying Indole-Based Screening Libraries

As part of the ChemDiv indole screening collection (library ID F0545-0086) [1], this compound's dual 4-bromobenzyl architecture provides a synthetic handle for further derivatization. The two chemically distinct bromine atoms (one on the N-benzyl ring, one on the thioether benzyl ring) offer orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of focused compound libraries. Its molecular weight of 487.3 g/mol and 5 rotatable bonds [1] also place it at a size compatible with lead-like library design, provided the elevated logP is managed through subsequent polar group introduction.

Quote Request

Request a Quote for 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.